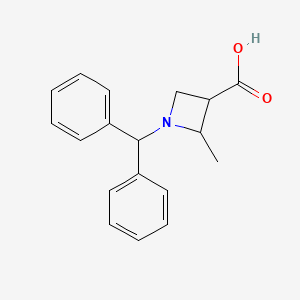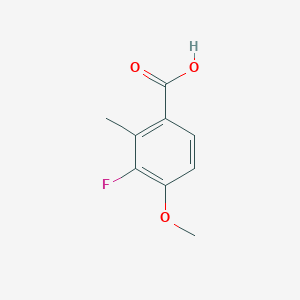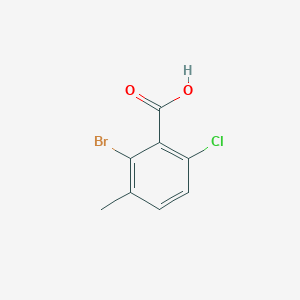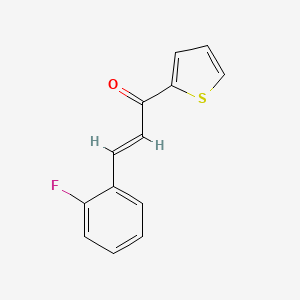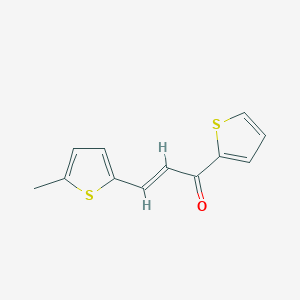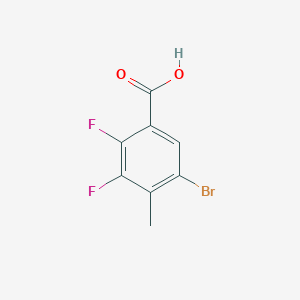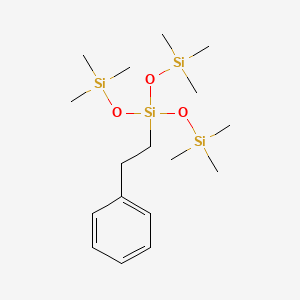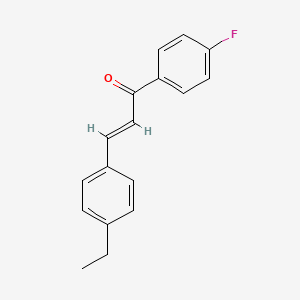
t-Butyl 2-methoxy-6-methylphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl 2-methoxy-6-methylphenylcarbamate, also known as t-BOMPC, is a synthetic compound used in various scientific and industrial applications. It is a white solid that is soluble in organic solvents and has a melting point of 116-118°C. This compound has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a catalyst in organic reactions. Furthermore, t-BOMPC has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
T-BOMPC has been used in a variety of scientific research applications, including organic synthesis, catalytic reactions, and drug discovery. It has been used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of a variety of drugs, including antimalarials, antibiotics, and antifungals. Furthermore, t-Butyl 2-methoxy-6-methylphenylcarbamate has been used in the synthesis of a variety of polymers, including polyurethanes and polyamides.
Mécanisme D'action
The mechanism of action of t-Butyl 2-methoxy-6-methylphenylcarbamate is not fully understood, but it is believed to involve the formation of an intermediate carbamate. This intermediate is then hydrolyzed to form the desired product. Additionally, it is believed that the compound can act as a catalyst in organic reactions, promoting the formation of desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of t-Butyl 2-methoxy-6-methylphenylcarbamate have not been extensively studied. However, it has been shown to be non-toxic in animal studies. Furthermore, it has been shown to be biodegradable and not persistent in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using t-Butyl 2-methoxy-6-methylphenylcarbamate in laboratory experiments include its low cost, ease of synthesis, and high reactivity. Additionally, the compound is non-toxic and biodegradable, making it a safe and effective reagent for a variety of laboratory experiments. The main limitation of using t-Butyl 2-methoxy-6-methylphenylcarbamate in laboratory experiments is that its mechanism of action is not fully understood.
Orientations Futures
There are a variety of potential future directions for the use of t-Butyl 2-methoxy-6-methylphenylcarbamate. These include further research into its mechanism of action, as well as its potential applications in drug discovery and organic synthesis. Additionally, further research could be conducted into its biochemical and physiological effects, as well as its potential applications in laboratory experiments. Finally, further research could be conducted into its potential environmental effects, as well as its potential industrial applications.
Méthodes De Synthèse
T-BOMPC can be synthesized from a variety of starting materials, including 2-methoxy-6-methylphenol, tert-butyl bromide, and sodium methoxide. The reaction is typically carried out in a solvent such as isopropanol, and the reaction is complete within 1-2 hours. The product is then isolated by filtration and recrystallization.
Propriétés
IUPAC Name |
tert-butyl N-(2-methoxy-6-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9-7-6-8-10(16-5)11(9)14-12(15)17-13(2,3)4/h6-8H,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFADJRMJVFOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700573 |
Source


|
| Record name | tert-Butyl (2-methoxy-6-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-2-methoxy-6-methylaniline | |
CAS RN |
545424-34-8 |
Source


|
| Record name | tert-Butyl (2-methoxy-6-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

